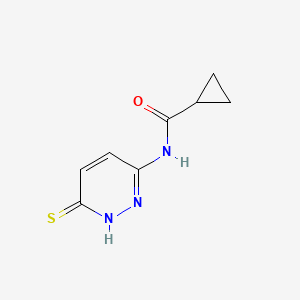

N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide

Beschreibung

N-(6-Mercaptopyridazin-3-yl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a pyridazine ring substituted with a mercapto (-SH) group at the 6-position. The mercapto group may enhance reactivity, enabling disulfide bond formation or metal coordination, which could be exploited in drug design or material science. Its synthesis likely involves cyclopropanation of a carboxylic acid precursor followed by coupling to a functionalized pyridazine intermediate, though specific protocols remain undocumented in the provided evidence. Proper characterization (e.g., NMR, X-ray crystallography, HPLC purity) is critical, as emphasized by guidelines for title compounds .

Eigenschaften

IUPAC Name |

N-(6-sulfanylidene-1H-pyridazin-3-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c12-8(5-1-2-5)9-6-3-4-7(13)11-10-6/h3-5H,1-2H2,(H,11,13)(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIDINDLUYUXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide typically involves the reaction of 6-mercaptopyridazine with cyclopropanecarboxylic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide or dichloromethane, and a catalyst, such as triethylamine or pyridine, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions: N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives, focusing on synthesis, structural features, and reported activities.

Table 1: Comparative Analysis of Cyclopropanecarboxamide Derivatives

Structural and Functional Insights

Heterocyclic Core: Pyridazine (target compound): A six-membered ring with two adjacent nitrogen atoms. The 6-mercapto group may increase acidity and nucleophilicity compared to unsubstituted pyridazines. Thiazole (): A five-membered ring with nitrogen and sulfur. Its smaller size and electron-rich nature may enhance metabolic stability but reduce π-stacking capacity versus pyridazine. Triazole (): A five-membered ring with three nitrogen atoms. Triazoles are known for hydrogen bonding and resistance to oxidation, contributing to fungicidal activity.

Synthetic Approaches :

- The thiazole derivative () was synthesized via cyclopropane coupling to a preformed thiazole ring, highlighting the versatility of cyclopropanecarboxylic acid in heterocycle functionalization.

- The triazole compound () involved multi-step synthesis, including cyclopropane introduction and thioether formation, suggesting that similar strategies could apply to the target compound.

Biological Activity: The triazole derivative exhibited fungicidal activity (), likely due to the triazole’s ability to disrupt fungal cytochrome P450 enzymes. The target compound’s mercapto group could offer unique redox or metal-binding properties, but its biological profile remains unstudied. No activity data were reported for the thiazole analog, underscoring the need for targeted assays.

Characterization :

- X-ray crystallography confirmed the planar geometry of the thiazole compound (), while elemental analysis validated the triazole derivative’s purity (). For the target compound, similar rigorous characterization is essential to confirm structure-activity relationships.

Research Findings and Discussion

- Mercapto Group Reactivity : The 6-SH substituent in the target compound may enable disulfide bond formation or metal chelation, analogous to cysteine residues in proteins. This could be leveraged in prodrug design or catalytic applications.

- Fungicidal Potential: The triazole derivative’s activity () suggests that cyclopropane-heterocycle hybrids are promising scaffolds for agrochemical development. Pyridazine’s larger ring size might improve target selectivity compared to triazoles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.